Muscone Muscone Active ketone of musk. Inhibits cellular oxidative stress and apoptosis. Shows protective effect in ischemia-reperfusion injury to myocytes in vitro. Neuroprotective in vivo. Crosses the blood-brain barrier.
(±)-Muscone is an odoriferous constituent of musk, a glandular secretion originally collected from the male musk deer, that has found use both in the composition of perfumes and in traditional Chinese medicine practices. (±)-Muscone has been shown to exhibit anti-inflammatory effects by reducing the expression of proinflammatory cytokines both in vitro and in vivo. In a model of vertebral end-plate degeneration, 25 µM (±)-muscone was shown to reverse IL-1β-induced upregulation of IL-1β, TNF-α, cyclooxygenase 2, inducible nitric oxide synthase, matrix metalloproteinase 13, aggrecanase 2, and nitric oxide. It has also been reported to be both cardioprotective and neuroprotective during conditions of ischemia and to promote proliferation and differentiation of neural stem cells.
3-Methylcyclopentadecanone, also known as (+/-)-muscone or exaltone, belongs to the class of organic compounds known as cyclic ketones. These are organic compounds containing a ketone that is conjugated to a cyclic moiety. 3-Methylcyclopentadecanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-methylcyclopentadecanone is primarily located in the membrane (predicted from logP). 3-Methylcyclopentadecanone has a sweet, animal, and fatty taste.
Brand Name: Vulcanchem
CAS No.: 541-91-3
VCID: VC0536466
InChI: InChI=1S/C16H30O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15H,2-14H2,1H3
SMILES: O=C1CC(C)CCCCCCCCCCCC1
Molecular Formula: C16H30O
Molecular Weight: 238.41 g/mol

Muscone

CAS No.: 541-91-3

Cat. No.: VC0536466

Molecular Formula: C16H30O

Molecular Weight: 238.41 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Muscone - 541-91-3

Specification

CAS No. 541-91-3
Molecular Formula C16H30O
Molecular Weight 238.41 g/mol
IUPAC Name 3-methylcyclopentadecan-1-one
Standard InChI InChI=1S/C16H30O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15H,2-14H2,1H3
Standard InChI Key ALHUZKCOMYUFRB-UHFFFAOYSA-N
SMILES O=C1CC(C)CCCCCCCCCCCC1
Canonical SMILES CC1CCCCCCCCCCCCC(=O)C1
Appearance Solid powder
Boiling Point 329 °C; 130 °C @ 0.5 mm Hg
Colorless liquids with boiling points that increase regularly with increasing molecular weight. Virtually all members of the series exhibit characteristic odor depending on the ring size. /Cycloaliphatic ketones/
320.00 to 329.00 °C. @ 760.00 mm Hg
Colorform YELLOW
Melting Point 8.60 °C. @ 760.00 mm Hg

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Muscone’s structure was first elucidated by Nobel laureate Leopold Ružička in the early 20th century . It consists of a 15-membered macrocyclic ring with a single methyl substituent at the 3-position, formally known as (3R)-3-methylcyclopentadecanone. The natural form exists exclusively as the (−)-enantiomer, while synthetic routes often produce racemic mixtures unless chiral catalysts are employed .

The compound’s macrocyclic conformation contributes to its stability and low volatility, making it ideal for long-lasting fragrance applications. Its molecular weight is 238.41 g/mol, with a density of 0.918 g/cm³ and a boiling point of 329°C . Muscone is sparingly soluble in water but miscible in organic solvents such as ethanol, acetone, and diethyl ether .

Table 1: Key Physicochemical Properties of Muscone

PropertyValueSource
Molecular FormulaC16H30OC_{16}H_{30}O
Molecular Weight238.41 g/mol
Boiling Point329°C
Density0.918 g/cm³
Solubility in Water0.002 g/L (20°C)
Odor Threshold9.8 ppb
Refractive Index1.478

Synthesis and Production

Historical Context and Natural Extraction

Natural muscone extraction involves isolating the compound from the dried glandular secretions of male musk deer, a process now largely obsolete due to ethical and legal restrictions . A single deer yields approximately 25–30 grams of musk pod, necessitating synthetic alternatives to meet global demand .

Synthetic Routes

Modern synthesis strategies prioritize enantioselectivity and scalability:

  • Ring-Closing Metathesis (RCM):
    Starting from (+)-citronellal, a terpene alcohol, this method employs Grubbs catalyst to form the 15-membered ring. The reaction proceeds via olefin metathesis, achieving high enantiomeric excess (ee) for the (−)-form .

  • Intramolecular Aldol Addition:
    A diketone precursor undergoes base-catalyzed cyclization, followed by dehydration to yield muscone. This method avoids transition-metal catalysts, reducing production costs .

  • Biocatalytic Approaches:
    Emerging techniques utilize engineered enzymes to cyclize linear precursors, though industrial adoption remains limited .

Table 2: Comparison of Muscone Synthesis Methods

MethodYield (%)Enantiomeric ExcessScalability
RCM65–70>95% eeHigh
Aldol Addition50–5580–85% eeModerate
Biocatalytic30–40>99% eeLow

Pharmacological Effects and Mechanisms

Anti-Inflammatory Activity

Muscone suppresses pro-inflammatory cytokines such as TNF-α, IL-1β, and COX-2 while upregulating anti-inflammatory mediators like IL-4 and IL-10 . In murine models of chronic restraint stress (CRS), muscone (10 mg/kg/day) reduced hippocampal inflammation by 40–50%, correlating with improved depressive-like behaviors .

Neuroprotective and Antidepressant Actions

CRS-induced mice treated with muscone exhibited:

  • 50% increase in hippocampal neurogenesis (DCX+ cells) .

  • 30% reduction in oxidative stress markers (MDA, SOD) .

  • Normalization of immobility times in forced swim and tail suspension tests, comparable to fluoxetine .

Mechanistically, muscone modulates the NLRP3 inflammasome and enhances BDNF signaling, promoting neuronal survival .

Cardioprotective Effects

In preclinical studies, muscone increased coronary blood flow by 20–25% and reduced infarct size in ischemia-reperfusion models . These effects are attributed to its vasodilatory properties and inhibition of calcium overload in cardiomyocytes .

Analytical Methodologies

Quantification in Biological Matrices

A validated headspace gas chromatography-mass spectrometry (HS-GC-MS) method enables sensitive detection of muscone in plasma :

  • Linear Range: 75.6–7560 ng/mL (R2=0.9998R^2 = 0.9998) .

  • Limit of Detection (LOD): 25 ng/mL .

  • Recovery Rates: 83.7–88.6% (absolute), 100.5–109.8% (relative) .

This method facilitates pharmacokinetic studies, revealing a TmaxT_{\text{max}} of 2–3 hours and elimination half-life of 8–10 hours in rats .

Table 3: Pharmacokinetic Parameters of Muscone in Rats

ParameterValue (Mean ± SD)
CmaxC_{\text{max}}980 ± 120 ng/mL
TmaxT_{\text{max}}2.5 ± 0.8 h
AUC024_{0–24}12,340 ± 1,450 ng·h/mL
t1/2t_{1/2}9.2 ± 1.1 h

Industrial and Medical Applications

Perfumery

Synthetic muscone constitutes over 90% of the musk market, valued at $1.2 billion annually . Its stability in acidic/alkaline conditions and compatibility with diverse fragrance bases make it indispensable in premium perfumes.

Traditional and Modern Medicine

  • Cardiology: Used in Chinese formulations like Shexiang Baoxin Pills for angina pectoris .

  • Neurology: Investigated for Alzheimer’s disease due to Aβ aggregation inhibition .

  • Dermatology: Topical creams leverage anti-inflammatory effects for eczema and psoriasis .

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